2-(Aminomethyl)pyridin-4-ol hydrochloride
Description
2-(Aminomethyl)pyridin-4-ol hydrochloride (CAS: 1432754-63-6) is a pyridine derivative with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol . Structurally, it features a pyridine ring substituted with a hydroxyl group (-OH) at the 4-position and an aminomethyl group (-CH₂NH₂) at the 2-position, forming a hydrochloride salt.
Structure
2D Structure
Properties
IUPAC Name |
2-(aminomethyl)-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-3-6(9)1-2-8-5;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHNTZXDUWITEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route via Pyridine Glycine Ester Intermediates
A robust industrially scalable process involves four main steps, as described in European patent EP1422220A1:
| Step | Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| A | Formation of benzophenone glycine imine derivative (BPGI) | Benzophenone, glycine ethyl ester hydrochloride, para-toluenesulfonic acid, toluene, and trialkylamine base (preferably N,N-diisopropyl N-ethylamine) | Reaction at 110–115°C with azeotropic removal of water via Dean-Stark apparatus |
| B | Coupling of BPGI with 2-chloropyridine derivative (Py-Cl) | Dry inorganic base (K₂CO₃ or NaH), phase transfer catalyst (e.g., tetraethylammonium bromide), aprotic polar solvent (propionitrile) | Reaction at room temperature to 25°C; forms pyridine glycine imine (PyGI) |
| C | Hydrochloride salt formation | Addition of aqueous HCl to PyGI solution at 20–25°C, HCl/PyGI molar ratio 1–5 | Forms pyridine glycine ester hydrochloride (PyGE·HCl) |
| D | Hydrolysis and reflux | Heating PyGE·HCl in water under reflux | Converts ester to 2-(aminomethyl)pyridin-4-ol hydrochloride |
This method allows efficient purification and recycling of reagents and solvents, making it suitable for industrial scale production.
Nitroalkane Condensation and Catalytic Hydrogenation Route
An alternative and well-documented method involves:
| Step | Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-chloropyridine derivatives with nitromethane | Base (potassium tert-butoxide, sodium hydroxide), solvent (dry DMSO), temperature 0–60°C (preferably 20–30°C) | Formation of 2-nitromethylpyridine intermediate |
| 2 | Catalytic hydrogenation of nitro group | Catalyst: Pd/C or Raney Ni; acid: hydrochloric acid; hydrogen pressure: 0.5–50 bar; temperature: 20–30°C; reaction time: 3–26 hours | Converts nitro group to aminomethyl group yielding 2-aminomethylpyridine derivatives |
This two-step process is especially useful for halogen-substituted pyridine derivatives and allows fine control over reaction parameters to minimize dehalogenation and side reactions.
Direct Aminomethylation and Hydrochloride Salt Formation
For closely related compounds such as 3-(Aminomethyl)pyridin-4-ol dihydrochloride, a simpler method involves:
- Aminomethylation of pyridin-4-ol using formaldehyde and ammonia derivatives under acidic conditions.
- Subsequent treatment with hydrochloric acid (HCl gas or concentrated HCl in methanol/ethanol) to form the hydrochloride salt.
- Reaction typically conducted in aqueous or alcoholic solvents at room temperature to moderate heating (40–60°C).
- Reaction times range from several hours to ensure completeness.
Though this method is more straightforward, it is less documented specifically for the 2-substituted analog but provides insight into related synthetic strategies.
Comparative Data Table of Key Preparation Methods
Detailed Research Findings and Notes
Bases and Catalysts: Organic trialkylamines such as N,N-diisopropyl N-ethylamine are preferred for imine formation steps due to their solubility and ability to facilitate water removal. In hydrogenation, Pd/C is favored for its selectivity and ease of catalyst recovery.
Solvents: Aprotic polar solvents like propionitrile and DMSO are commonly used to promote coupling and condensation reactions, providing good solubility and reaction control.
Temperature Control: Maintaining temperatures between 20–30°C in critical steps minimizes side reactions such as dehalogenation or over-reduction.
Reaction Monitoring: Liquid chromatography (HPLC) and NMR spectroscopy are utilized to monitor reaction progress and confirm product purity, ensuring >98% purity in final products.
Salt Formation: The hydrochloride salt is formed by controlled addition of aqueous HCl, with molar ratios optimized (1:1 to 5:1 HCl to intermediate) to ensure complete salt formation and improved solubility.
Environmental and Economic Considerations: The processes include solvent recovery and catalyst recycling steps, enhancing sustainability and cost-effectiveness for large-scale manufacturing.
Summary Table: Typical Reaction Parameters for Nitroalkane Condensation and Hydrogenation
| Parameter | Range | Preferred Value | Purpose |
|---|---|---|---|
| Base (equiv.) | 1–10 | 1–3 | Deprotonation for nitromethane addition |
| Nitroalkane (equiv.) | 1–10 | 1–3 | Reactant excess for complete conversion |
| Solvent | Dry DMSO or similar | Dry DMSO | Medium for condensation |
| Temperature (condensation) | 0–60°C | 20–30°C | Control reaction rate and selectivity |
| Catalyst loading | 0.0001–2 equiv. | 0.01–0.1 equiv. Pd/C | Efficient hydrogenation |
| Hydrogen pressure | 0.5–50 bar | 3–10 bar | Facilitate reduction |
| Acid equivalents | 0–10 | 2–3 HCl | Protonation and salt formation |
| Reaction time | 3–24 hours | 5–15 hours | Ensure completion |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides. The reactions are conducted under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives with different functional groups. These derivatives can have significant applications in pharmaceuticals and other industries.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of 2-(Aminomethyl)pyridin-4-ol hydrochloride and related compounds as inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. The compound's structure allows for modifications that enhance potency and selectivity against different isoforms of nitric oxide synthases, which is crucial for developing effective treatments for conditions such as neurodegeneration and stroke .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Anticancer Properties
Some studies have reported that compounds related to this compound demonstrate cytotoxic effects on cancer cell lines. These compounds may interfere with cellular signaling pathways involved in proliferation and survival, offering a promising avenue for cancer therapy .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis .
Dyes and Pigments
The compound is also utilized in manufacturing dyes and pigments due to its pyridine structure, which can impart specific color properties when incorporated into larger molecular frameworks .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(2-Aminoethyl)-6-methylpyrimidin-4-ol Dihydrochloride
- Molecular Formula : C₇H₁₃Cl₂N₃O
- Molecular Weight : 226.10 g/mol
- Key Differences: Pyrimidine ring (vs. pyridine in the target compound). Ethylamino (-CH₂CH₂NH₂) substituent at the 2-position and methyl (-CH₃) at the 6-position. Dihydrochloride salt (two Cl⁻ ions) compared to the target’s monohydrochloride.
- Implications : The pyrimidine core may enhance hydrogen-bonding interactions in biological systems, while the dihydrochloride form increases solubility in polar solvents.
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Molecular Formula : C₆H₁₀N₄·2HCl
- Molecular Weight : 193.08 g/mol
- Key Differences: Pyrimidine ring with dual amino groups (4-NH₂ and 5-CH₂NH₂) and a methyl group at position 2.
- Implications: The presence of two amino groups could enhance binding to nucleic acids or metal ions in therapeutic applications.
Pyridoxamine Dihydrochloride
- Molecular Formula : C₈H₁₄Cl₂N₂O₂
- Molecular Weight : 241.11 g/mol
- Key Differences :
- Pyridine ring with hydroxymethyl (-CH₂OH) at the 5-position and methyl (-CH₃) at the 2-position.
- Dihydrochloride salt and additional hydroxyl group increase polarity.
- Implications: Used in vitamin B6 metabolism, highlighting the pharmacological relevance of hydroxyl and aminomethyl substituents on pyridine scaffolds.
(4-Aminopyridin-2-yl)methanol Hydrochloride
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.60 g/mol
- Key Differences: Methanol (-CH₂OH) substituent at the 2-position and amino (-NH₂) group at the 4-position (positional isomer of the target compound).
- Implications: Demonstrates how substituent positioning affects molecular interactions; the 4-amino group may enhance electron donation to the ring.
4-Amino-6-methylpyridin-2-ol Hydrochloride
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.60 g/mol
- Key Differences: Amino (-NH₂) at the 4-position and methyl (-CH₃) at the 6-position (vs. aminomethyl and hydroxyl in the target).
Physicochemical Properties and Structure-Activity Relationships
Melting Points and Solubility
- Pyridoxamine dihydrochloride: Higher molecular weight and dihydrochloride form likely increase melting point (>200°C) and water solubility compared to monohydrochlorides .
- Pyrimidine derivatives (e.g., 2-(2-aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride): Substituted pyrimidines often show higher melting points (e.g., 268–287°C in related compounds) due to stronger intermolecular forces .
Electronic Effects
- Aminomethyl vs.
- Hydroxyl Groups : The 4-OH in the target compound can participate in hydrogen bonding, influencing solubility and target recognition .
Biological Activity
2-(Aminomethyl)pyridin-4-ol hydrochloride, a compound characterized by a pyridine ring substituted with an aminomethyl and hydroxyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 202.64 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including protein kinases, which are critical in signal transduction pathways relevant to cancer and neurodegenerative diseases.
- Receptor Modulation : Its structural features allow it to bind effectively to various receptors, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against multiple bacterial strains:
- Methodology : Agar diffusion methods were employed to assess antimicrobial activity, revealing inhibition zones comparable to standard antibiotics like gentamicin .
| Bacterial Strain | Inhibition Zone Diameter (mm) | Control (Gentamicin) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
| P. aeruginosa | 12 | 19 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:
- Case Study : In a study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating potential as a therapeutic agent.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with amine sources under controlled conditions. Its applications extend beyond medicinal chemistry into fields such as materials science and coordination chemistry due to its ability to act as a ligand.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)pyridin-4-ol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves nucleophilic substitution of a chloromethylpyridine precursor (e.g., 4-chloromethylpyridine derivatives) with ammonia or protected amines. For example, substituting a chloromethyl group with ammonia in polar solvents like DMF or DMSO at 60–80°C can yield the aminomethyl derivative. Post-synthesis, hydrochloric acid is used for salt formation. Optimization includes adjusting stoichiometry (excess ammonia), temperature control, and purification via recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodology :
- NMR : H NMR should show peaks for the pyridine ring (δ 7.5–8.5 ppm), aminomethyl group (δ 3.0–3.5 ppm), and hydroxyl proton (broad peak, δ 4.5–5.5 ppm). C NMR confirms the pyridine carbons and CHNH group .
- IR : Look for N-H stretching (3300–3500 cm) and O-H absorption (3200–3600 cm) .
- Mass Spectrometry : ESI-MS should display [M+H] and [M+Cl] ions for molecular weight confirmation .
Advanced Research Questions
Q. How does the aminomethyl group influence the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 25–40°C. Monitor degradation via HPLC. The aminomethyl group may hydrolyze under strongly acidic/basic conditions, forming pyridin-4-ol and ammonium chloride .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Hygroscopicity due to the hydrochloride salt may require anhydrous storage .
- Data Interpretation : Compare degradation products with reference standards (e.g., pyridin-4-ol) to identify instability pathways .
Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound across studies?
- Methodology :
- Structural Confirmation : Ensure synthesized derivatives are rigorously characterized (e.g., X-ray crystallography for stereochemistry, as in ).
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls. Address batch-to-batch variability in compound purity .
- Meta-Analysis : Cross-reference pharmacological data with databases like PubChem to identify outliers or confounding factors (e.g., solvent effects) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic (pyridine N) and electrophilic (CHNH) sites.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced activity .
Methodological and Analytical Protocols
Q. What protocols are recommended for assessing purity and identifying impurities in this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (gradient elution). Detect impurities at 254 nm .
- LC-MS/MS : Quantify trace impurities (e.g., unreacted chloromethyl precursor) with MRM transitions.
- Elemental Analysis : Verify C, H, N, and Cl content matches theoretical values (±0.3%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
